Risperidone E-Oxime

説明

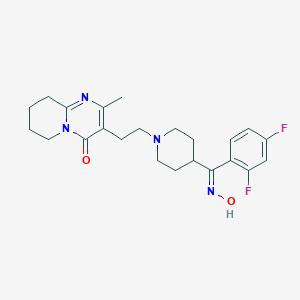

リスペリドン E-オキシムは、抗精神病薬リスペリドンの不純物です。 リスペリドンは、5-HT2受容体のセロトニン阻害剤、P-糖タンパク質阻害剤、および強力なドパミンD2受容体拮抗薬です 。 リスペリドン E-オキシムの分子式はC23H28F2N4O2、分子量は430.49 g/molです .

準備方法

化学反応の分析

リスペリドン E-オキシムは、次のようないくつかのタイプの化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して行うことができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、リスペリドン E-オキシムの酸化は、さまざまな酸化された誘導体の生成につながる可能性があります .

科学研究への応用

リスペリドン E-オキシムは、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Neuropharmacology

Risperidone E-Oxime has been investigated for its interactions with neurotransmitter systems, particularly its antagonistic effects on serotonin (5-HT2) and dopamine (D2) receptors. These interactions are crucial for understanding its potential use in treating psychiatric disorders such as schizophrenia and bipolar disorder.

Key Findings:

- Mechanism of Action: The compound modulates neurotransmitter systems that influence mood regulation and psychotic symptoms.

- Therapeutic Potential: Its unique receptor antagonism profile distinguishes it from other oximes, suggesting possible therapeutic applications in mental health disorders.

Drug Development

This compound is being explored in the formulation of thermosensitive polymeric micelles for nasal drug delivery. This innovative approach aims to enhance the bioavailability and therapeutic efficacy of risperidone.

Research Insights:

- Formulation Characteristics: The polymeric micelles demonstrated an average size suitable for nasal administration, showing rapid drug release profiles in vitro.

- Clinical Relevance: This method could provide a non-invasive route for delivering antipsychotic medication, potentially improving patient compliance.

Toxicological Considerations

The safety profile of this compound is an essential aspect of its application in research and clinical settings. Preliminary studies indicate that while it may be irritating to mucous membranes and the upper respiratory tract, comprehensive toxicological assessments are still needed.

Safety Data Highlights:

- Irritation Potential: Material may cause irritation upon contact with skin or mucous membranes .

- Handling Precautions: Proper personal protective equipment is recommended when handling the compound to minimize exposure risks .

Clinical Efficacy

A notable case study involved the administration of risperidone to children and adolescents with developmental disorders who were refractory to previous treatments. Over a follow-up period of 8 to 15 months, clinical improvements were observed in a majority of patients, underscoring the therapeutic potential of risperidone derivatives like E-Oxime.

Study Findings:

- Patient Demographics: 20 children aged 8 to 17 years were treated with varying doses of risperidone.

- Outcomes: Clinical efficacy was noted in 13 patients, with minimal side effects reported .

Long-term Treatment Outcomes

Another study examined the long-term effectiveness of long-acting risperidone formulations, including E-Oxime derivatives, in managing symptoms associated with schizophrenia. The patient showed sustained improvements over three years, indicating the potential for effective long-term management using these compounds .

Comparative Analysis with Other Oximes

To contextualize this compound's applications, it is useful to compare it with other oxime derivatives commonly used in pharmacology:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Pralidoxime | Oxime derivative | Antidote for organophosphate poisoning | Reactivates acetylcholinesterase |

| Obidoxime | Oxime derivative | Antidote for organophosphate poisoning | Similar mechanism to pralidoxime |

| Methoxime | Oxime derivative | Chemical warfare antidote | Modifies nerve agent toxicity |

| This compound | Oxime derivative | Treatment for psychiatric disorders | Specific receptor antagonism profile |

作用機序

リスペリドン E-オキシムは、脳内のD2ドパミン受容体と5-HT2Aセロトニン受容体を阻害することにより効果を発揮します 。 この阻害は、統合失調症や双極性障害などの状態に関与すると考えられている中枢性中脳辺縁系および中脳皮質系の過剰な活動を抑制します 。 この化合物は、アルファアドレナリン受容体とヒスタミン受容体にも影響を与え、薬理学的プロファイルに貢献します .

類似の化合物との比較

リスペリドン E-オキシムは、次のような他のオキシムベースの化合物と比較できます。

プラリドキシム: 有機リン系農薬中毒の解毒剤として使用されるFDA承認のオキシム.

オビドキシム: 同様の用途を持つ別のオキシムベースの解毒剤.

リスペリドン E-オキシムは、リスペリドンの不純物としての特定の役割においてユニークであり、親薬物の合成、安定性、および品質管理についての洞察を提供します .

類似化合物との比較

Risperidone E-oxime can be compared with other oxime-based compounds such as:

Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning.

Obidoxime: Another oxime-based antidote with similar applications.

Paliperidone: The primary active metabolite of Risperidone, used for treating schizophrenia and related disorders.

This compound is unique in its specific role as an impurity of Risperidone, providing insights into the synthesis, stability, and quality control of the parent drug .

生物活性

Risperidone E-Oxime, a derivative of the atypical antipsychotic risperidone, has garnered attention for its potential biological activities and implications in pharmacology. This article delves into its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a CAS number of 691007-09-7. It features a complex nitrogen-containing structure with two fluorine atoms, which may influence its biological interactions. The compound is primarily recognized as an impurity in commercial preparations of risperidone and is synthesized through the reaction of risperidone with hydroxylamine, converting the ketone group into an oxime functional group.

This compound exhibits biological activity mainly through its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at the serotonin 5-HT2A receptor and the dopamine D2 receptor, similar to its parent compound risperidone. The inhibition of these receptors is crucial for modulating neurotransmitter systems, which can influence mood regulation and psychotic symptomatology .

Key Receptor Interactions

| Receptor | Type | Binding Affinity (Ki) |

|---|---|---|

| 5-HT2A | Antagonist | 4.8 nM |

| Dopamine D2 | Antagonist | 5.9 nM |

| P-Glycoprotein | Inhibitor | Not specified |

Biological Activity and Applications

This compound's biological activity extends beyond receptor antagonism. It has been explored for various applications:

- Therapeutic Formulations : Research indicates that this compound can be utilized in developing thermosensitive polymeric micelles for nasal administration. These formulations demonstrated favorable characteristics such as rapid drug release profiles and high permeation rates under nasal conditions.

- Potential Antidote for Organophosphate Poisoning : Oximes are generally known for their role as antidotes in organophosphate poisoning. Although this compound is not primarily intended for this use, its structural characteristics align it with compounds that exhibit such properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for predicting its behavior in clinical settings. It is primarily metabolized by cytochrome P450 2D6 into 9-hydroxyrisperidone, which also contributes to its therapeutic effects. This metabolic pathway highlights the importance of considering drug-drug interactions when evaluating its clinical use.

Case Studies and Research Findings

Recent studies have explored the implications of this compound in various contexts:

- Nasal Administration Studies : A study focused on the formulation of thermosensitive polymeric micelles showed that these could enhance the bioavailability of risperidone derivatives through nasal routes, potentially improving patient compliance and therapeutic outcomes.

- Toxicological Assessments : Investigations into the safety profile of this compound indicated that while it shares some toxicological properties with risperidone, further studies are needed to fully characterize its safety and efficacy profile .

特性

IUPAC Name |

3-[2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCINVRBDDVLDW-QYQHSDTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201035868 | |

| Record name | Risperidone Z-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132961-05-8 | |

| Record name | 3-[2-[4-[(Z)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132961-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Risperidone Z-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132961058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risperidone Z-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-{4-[(Z)-(2,4-DIFLUOROPHENYL)(HYDROXYIMINO)METHYL]PIPERIDIN-1-YL}ETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RISPERIDONE Z-OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D16ZRA893 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。